3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a thieno[2,3-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-b]pyridine core.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Functionalization with Trifluoromethyl and Chloro Groups: The trifluoromethyl and chloro groups are introduced using reagents such as trifluoromethyl iodide and chlorinating agents under controlled conditions.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while nucleophilic substitution at the chloro position may result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various applications, including the design of new drugs and the improvement of existing ones.
Mechanism of Action
The mechanism of action of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways.
Molecular Targets and Pathways
Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases, by binding to their active sites.
Receptor Modulation: It may modulate the activity of receptors, such as G-protein-coupled receptors (GPCRs), affecting signal transduction pathways.
Pathway Interference: The compound may interfere with specific biological pathways, such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide: This compound shares structural similarities with the presence of trifluoromethyl and chloro groups.
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds have a similar pyridine core and exhibit potent biological activities.
Uniqueness
The uniqueness of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and its potential for diverse biological activities. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for drug development.
Properties
IUPAC Name |
3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N4OS/c21-14-3-1-11(9-13(14)20(22,23)24)27-18(29)17-16(25)12-2-4-15(28-19(12)30-17)10-5-7-26-8-6-10/h1-9H,25H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOENMPIVHMZBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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